![molecular formula C21H14ClN7O B2355910 2-Chlor-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin CAS No. 923147-36-8](/img/structure/B2355910.png)
2-Chlor-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H14ClN7O and its molecular weight is 415.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung hat vielversprechende Ergebnisse in Antitumor-Studien gezeigt . Es wurde festgestellt, dass bestimmte Derivate der Verbindung hochwirksam gegen MCF7, eine Art von Brustkrebszelllinie, waren, mit IC50-Werten von nur 1,7, 5,7 und 3,4 μg/ml . Diese Verbindungen zeigten auch vielversprechende zytotoxische Wirkungen gegen HePG2 und PACA2 . Die Verbindungen verursachten einen Zellzyklusarrest in der G1/S-Phase in MCF7 und induzierten den apoptotischen Tod von MCF7-Zellen .
Kinasehemmung
Die Verbindung hat Potenzial als Multi-Target-Kinaseinhibitor . Bestimmte Derivate der Verbindung zeigten eine signifikante Aktivität gegen EGFR, Her2, VEGFR2 und CDK2-Enzyme, mit IC50-Werten im Bereich von 40 bis 204 nM . Diese Verbindungen induzierten auch einen Zellzyklusarrest und Apoptose in HepG2-Zellen .
Apoptoseinduktion
Es wurde festgestellt, dass die Verbindung Apoptose in Krebszellen induziert . Dies ist ein Prozess, bei dem Zellen einen programmierten Zelltod durchlaufen, ein entscheidender Mechanismus bei der Behandlung von Krebs. Es wurde festgestellt, dass die Verbindung die Aktivität der proapoptotischen Proteine Caspase-3 und Bax erhöhte, während die Aktivität des antiapoptotischen Proteins Bcl-2 verringert wurde .
Genexpressionsregulation
Es wurde festgestellt, dass die Verbindung die Genexpression reguliert . In Studien wurde festgestellt, dass sie P53, BAX, DR4 und DR5 hochreguliert, während Bcl2, Il-8 und CDK4 in behandelten MCF7-Zellen herunterreguliert werden .
DNA-Fragmentierung
Es wurde festgestellt, dass die Verbindung DNA-Fragmentierung verursacht . Dies ist eine Form der Zell-Apoptose, bei der die DNA der Zelle in kleinere Fragmente zerlegt wird. Dies wurde in MCF7-Zellen beobachtet, die mit der Verbindung behandelt wurden .
Antitumoraktivität
Die Verbindung hat eine vielversprechende Antitumor-Aktivität gezeigt . Bestimmte Derivate der Verbindung zeigten eine signifikante inhibitorische Aktivität mit IC50-Werten von 0,057 ± 0,003, 0,081 ± 0,004 und 0,119 ± 0,007 μM, verglichen mit dem Kontrollmedikament Sorafenib .
Eigenschaften
IUPAC Name |
4-chloro-9,11-dipyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN7O/c22-14-5-6-16-15(9-14)18-17(20(30-16)13-4-2-8-24-11-13)19(12-3-1-7-23-10-12)29-21(25-18)26-27-28-29/h1-11,19-20H,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBGECMPTZFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CN=CC=C5)NC6=NN=NN26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
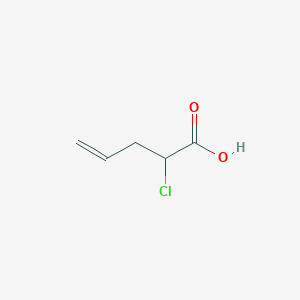
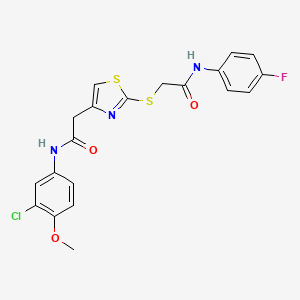

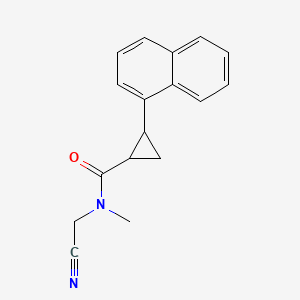
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2355838.png)

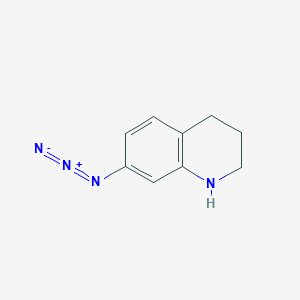
![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

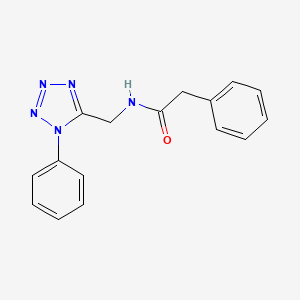
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)
